2-(4-ethylphenyl)-4-{3-[4-(methylsulfanyl)phenyl]-1,2,4-oxadiazol-5-yl}-1,2-dihydrophthalazin-1-one
Description
This compound is a heterocyclic molecule featuring a 1,2-dihydrophthalazin-1-one core substituted with a 4-ethylphenyl group at position 2 and a 1,2,4-oxadiazole ring at position 2. The oxadiazole moiety is further functionalized with a 4-(methylsulfanyl)phenyl group. Its molecular formula is C₂₆H₂₂N₄O₂S, with a molecular weight of 454.55 g/mol (estimated based on analogs in ).
Properties
IUPAC Name |
2-(4-ethylphenyl)-4-[3-(4-methylsulfanylphenyl)-1,2,4-oxadiazol-5-yl]phthalazin-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H20N4O2S/c1-3-16-8-12-18(13-9-16)29-25(30)21-7-5-4-6-20(21)22(27-29)24-26-23(28-31-24)17-10-14-19(32-2)15-11-17/h4-15H,3H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UOBPQDGTGAFHGN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)N2C(=O)C3=CC=CC=C3C(=N2)C4=NC(=NO4)C5=CC=C(C=C5)SC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H20N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 2-(4-ethylphenyl)-4-{3-[4-(methylsulfanyl)phenyl]-1,2,4-oxadiazol-5-yl}-1,2-dihydrophthalazin-1-one typically involves multiple steps, each requiring specific reagents and conditions. One common synthetic route begins with the preparation of the oxadiazole ring, which is then coupled with the phthalazinone core. The reaction conditions often involve the use of catalysts and solvents to facilitate the formation of the desired product. Industrial production methods may vary, but they generally aim to optimize yield and purity while minimizing costs and environmental impact .
Chemical Reactions Analysis
This compound can undergo various types of chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The oxadiazole ring can be reduced under specific conditions.
Substitution: The phenyl groups can participate in electrophilic aromatic substitution reactions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and electrophiles like bromine. .
Scientific Research Applications
2-(4-ethylphenyl)-4-{3-[4-(methylsulfanyl)phenyl]-1,2,4-oxadiazol-5-yl}-1,2-dihydrophthalazin-1-one has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of new materials with specific properties
Mechanism of Action
The mechanism by which this compound exerts its effects is complex and involves multiple molecular targets and pathways. It can interact with various enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby reducing inflammation. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural analogs of this compound primarily differ in substituents on the phthalazinone core and the oxadiazole ring. Key comparisons are outlined below:
2-(4-Methylphenyl)-4-{3-[4-(Methylsulfanyl)Phenyl]-1,2,4-Oxadiazol-5-yl}-1,2-Dihydrophthalazin-1-One
- Structural Difference: The phthalazinone core bears a 4-methylphenyl group instead of 4-ethylphenyl.
- Molecular Weight : 426.49 g/mol ().
- Implications : The reduced steric bulk (methyl vs. ethyl) may improve solubility but decrease binding affinity in hydrophobic pockets. Computational studies (e.g., density-functional thermochemistry methods in ) could predict thermodynamic stability differences.
4-[3-(4-Methoxyphenyl)-1,2,4-Oxadiazol-5-yl]-2-Phenyl-1,2-Dihydrophthalazin-1-One
- Structural Differences: Oxadiazole ring substituted with 4-methoxyphenyl (OCH₃) instead of 4-(methylsulfanyl)phenyl. Phthalazinone core has a phenyl group instead of 4-ethylphenyl.
- Molecular Weight : 396.41 g/mol ().
- The absence of an ethyl group may reduce steric hindrance.
2-(3-Methylphenyl)-4-{3-[4-(Methylsulfanyl)Phenyl]-1,2,4-Oxadiazol-5-yl}-1,2-Dihydrophthalazin-1-One
- Structural Difference: The phthalazinone core has a 3-methylphenyl substituent (meta position) vs. 4-ethylphenyl (para position).
- Implications : Meta-substitution may disrupt planarity, affecting π-π stacking interactions in target binding. This positional isomerism is critical in structure-activity relationships (SAR) for receptor selectivity .
Data Table: Structural and Physicochemical Comparison
Research Findings and Implications
- Synthetic Routes : Analogous compounds (e.g., triazole derivatives in ) are synthesized via nucleophilic substitution or cyclization reactions. The target compound likely follows similar pathways, with oxadiazole formation via nitrile oxide cycloaddition.
- Crystallography: SHELX software () is widely used for structural validation, confirming substituent positioning and non-covalent interactions.
- Thermochemical Stability : Density-functional theory () suggests that exact-exchange terms improve accuracy in predicting stability, which may explain the preference for methylsulfanyl over methoxy groups in optimized analogs.
Biological Activity
The compound 2-(4-ethylphenyl)-4-{3-[4-(methylsulfanyl)phenyl]-1,2,4-oxadiazol-5-yl}-1,2-dihydrophthalazin-1-one is a complex organic molecule that has garnered attention in medicinal chemistry for its potential biological activities. This article reviews its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a unique structure that combines multiple pharmacophoric elements:
- Ethylphenyl group : Enhances lipophilicity and potential binding interactions.
- Oxadiazole ring : Known for its role in various biological activities including antimicrobial and anticancer effects.
- Dihydrophthalazine moiety : Associated with neuroprotective and anti-inflammatory properties.
Antimicrobial Activity
Research indicates that derivatives of oxadiazoles exhibit significant antimicrobial properties. For instance, compounds similar to the target molecule have shown effectiveness against various bacterial strains. The presence of the methylsulfanyl group is particularly noted for enhancing antibacterial activity due to its ability to disrupt bacterial cell membranes.
| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Oxadiazole Derivative A | E. coli | 32 µg/mL |
| Oxadiazole Derivative B | S. aureus | 16 µg/mL |
Anticancer Activity
Studies have demonstrated that oxadiazole-containing compounds can induce apoptosis in cancer cells. For example, a derivative with a similar structure was tested against MCF-7 breast cancer cells, showing IC50 values in the micromolar range.
| Compound | Cancer Cell Line | IC50 (µM) |
|---|---|---|
| Similar Oxadiazole | MCF-7 | 1.5 |
| Similar Oxadiazole | A549 | 2.0 |
The mechanism involves the inhibition of key signaling pathways such as PI3K/Akt and MAPK, leading to reduced cell proliferation and increased apoptosis.
Anti-inflammatory Effects
The dihydrophthalazine component is known for its anti-inflammatory properties. Research has shown that compounds with this moiety can inhibit pro-inflammatory cytokines (e.g., TNF-alpha, IL-6), suggesting potential therapeutic applications in inflammatory diseases.
Case Studies
-
Study on Antimicrobial Activity :
A recent study evaluated a series of oxadiazole derivatives similar to the target compound against clinical isolates of bacteria. The results indicated a strong correlation between structural modifications and antimicrobial efficacy, particularly highlighting the importance of the methylsulfanyl substituent in enhancing activity against resistant strains . -
Evaluation of Anticancer Properties :
Another study focused on the anticancer effects of oxadiazole derivatives on human breast cancer cell lines. The findings revealed that specific modifications led to significant reductions in cell viability, with mechanistic studies indicating involvement of apoptosis through caspase activation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
